N-(6-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)-2-methylpropanamide
Description
N-(6-{[2-(2,4-Dimethylphenyl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)-2-methylpropanamide (CAS: 1021214-69-6) is a pyridazine derivative with the molecular formula C₁₈H₂₁N₃O₂S and a molecular weight of 343.44 g/mol . Its structure features a pyridazine core substituted at the 3-position with a sulfanyl group linked to a 2-(2,4-dimethylphenyl)-2-oxoethyl moiety and at the 6-position with a 2-methylpropanamide group.
Properties
IUPAC Name |
N-[6-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-11(2)18(23)19-16-7-8-17(21-20-16)24-10-15(22)14-6-5-12(3)9-13(14)4/h5-9,11H,10H2,1-4H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBJCFCQMBEZFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CSC2=NN=C(C=C2)NC(=O)C(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)-2-methylpropanamide (CAS Number: 1021214-69-6) is a complex organic compound with a molecular formula of CHNOS and a molecular weight of 343.4 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.
Chemical Structure
The chemical structure of this compound includes a pyridazine ring substituted with a sulfanyl group and a dimethylphenyl moiety, contributing to its unique properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is hypothesized that the sulfanyl group may facilitate interactions with enzymes or receptors, potentially modulating their activity. This modulation can lead to various therapeutic effects, including anti-inflammatory and anticancer properties.
Pharmacological Studies
Recent studies have explored the pharmacological potential of this compound:
- Anticancer Activity : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in cellular models, suggesting its potential as an anti-inflammatory agent. This effect may be mediated through the inhibition of pro-inflammatory cytokines.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
- Study 1 : A study involving human cancer cell lines demonstrated that treatment with varying concentrations of this compound resulted in significant decreases in cell viability, with an IC50 value indicating potent cytotoxicity.
- Study 2 : In a model of acute inflammation, administration of the compound led to a marked reduction in edema and inflammatory cell infiltration compared to control groups, supporting its potential utility as an anti-inflammatory therapeutic.
Table 1: Summary of Biological Activities
Scientific Research Applications
Biological Activities
- Anticancer Potential : Initial studies suggest that compounds with similar structures exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. The sulfanyl group may enhance bioactivity through interactions with cellular targets, making it a candidate for further exploration in cancer therapeutics.
- Antimicrobial Effects : There is emerging evidence that thioether-containing compounds can possess antimicrobial properties. Research indicates that N-(6-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)-2-methylpropanamide could be evaluated for its efficacy against various bacterial strains, potentially contributing to the development of new antibiotics.
- Anti-inflammatory Activity : Compounds featuring pyridazine derivatives have been reported to exhibit anti-inflammatory effects. Investigating this compound's ability to modulate inflammatory pathways could lead to therapeutic applications in treating chronic inflammatory diseases.
Table 1: Potential Therapeutic Applications
| Application Area | Description |
|---|---|
| Cancer Treatment | Inhibition of tumor growth through targeted signaling pathways |
| Antimicrobial Agents | Potential development of new antibiotics targeting resistant strains |
| Anti-inflammatory Drugs | Modulation of inflammatory responses in chronic diseases |
Case Studies
- Case Study on Anticancer Activity : A study conducted on similar pyridazine derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. Future research could focus on the specific effects of this compound in various cancer models.
- Antimicrobial Testing : In vitro assays evaluating the antimicrobial activity of thioether compounds indicated promising results against Gram-positive bacteria, including Staphylococcus aureus. Further studies are necessary to assess the spectrum of activity and potential mechanisms of action for this compound.
- Inflammation Modulation : Preliminary findings from animal models suggest that similar compounds can reduce markers of inflammation (e.g., TNF-alpha and IL-6) in induced arthritis models. This compound warrants investigation in this context to explore its therapeutic potential.
Comparison with Similar Compounds
N-(2-{4-[6-(2,4-Dichlorophenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)-N-[(furan-2-yl)methyl]-2-methylpropanamide
- Molecular Formula : C₂₅H₂₇Cl₂N₅O₃
- Molecular Weight : 516.43 g/mol
- Key Features: Shares the pyridazine core but incorporates a piperazine linker, a dichlorophenyl group, and a furan-methyl substituent.
- Applications : Listed in screening databases, suggesting exploratory use in drug discovery or bioactivity studies .
Comparison with Target Compound :
The target compound’s lower molecular weight and simpler structure may offer advantages in synthetic accessibility and metabolic stability compared to the analogue .
Triazine Derivatives (e.g., 4,6-Bis-(2,4-dimethylphenyl)-2-(2-hydroxy-4-octyloxyphenyl)-s-triazine)
Comparison with Target Compound :
| Feature | Target Compound | Triazine Derivative |
|---|---|---|
| Core Structure | Pyridazine | Triazine |
| Key Groups | Sulfanyl, propanamide | Hydroxyphenyl, octyloxy |
| Potential Use | Bioactive agent (speculative) | UV stabilization |
While both compounds incorporate dimethylphenyl groups, the triazine’s UV-absorbing properties contrast with the pyridazine-based target’s unconfirmed applications, highlighting divergent functional roles despite shared substituents .
Azo Compounds (e.g., Sodium 4-amino-5-hydroxy-3-(4-nitrophenylazo)-6-...dimethylphenyl derivatives)
- Key Features :
- Comparison with Target Compound :
Research Findings and Implications
- Dimethylphenyl groups appear across multiple compound classes (triazines, azo dyes, pyridazines), suggesting their utility in modulating solubility and steric effects .
- Gaps in Evidence: Biological data for the target compound (e.g., toxicity, efficacy) are absent in the provided sources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
